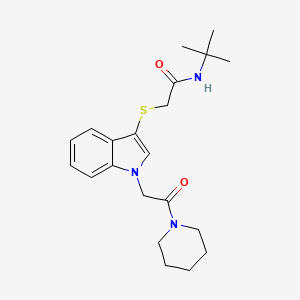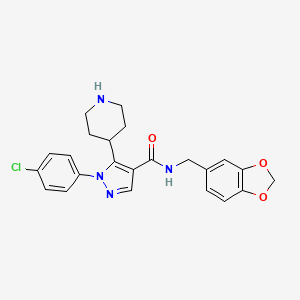
N-(tert-butyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include key reactions such as Fischer indole synthesis, Swern oxidation, and hetero-/retro-Diels–Alder reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Lycogarubin C: Another indole derivative synthesized through complex reactions. N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structure and the presence of the piperidine and tert-butyl groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C21H29N3O2S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H29N3O2S/c1-21(2,3)22-19(25)15-27-18-13-24(17-10-6-5-9-16(17)18)14-20(26)23-11-7-4-8-12-23/h5-6,9-10,13H,4,7-8,11-12,14-15H2,1-3H3,(H,22,25) |
Clave InChI |
CQUNDSJHJWWAQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11283282.png)
![N-(4-Fluorophenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11283296.png)
![Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate](/img/structure/B11283301.png)
![Ethyl 7-(3,4-difluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283321.png)
![1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11283327.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11283332.png)
![2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11283337.png)
![2-Heptyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283339.png)
![7-chloro-N-(5-chloro-2-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283341.png)
![5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11283344.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B11283350.png)
![{4-[(2-Methoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11283356.png)

